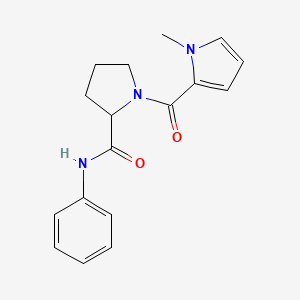![molecular formula C16H17N3O B7517210 N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid. It was first synthesized in the 1990s by Pfizer researchers as part of a project to develop new painkillers. However, it was later discovered to have potent cannabinoid activity, leading to its classification as a designer drug.
Mécanisme D'action
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. When N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide binds to these receptors, it activates them, leading to a variety of effects.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include analgesia (pain relief), appetite stimulation, and sedation. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide in lab experiments is its potency. Because it is a synthetic cannabinoid, it is much more potent than natural cannabinoids like THC. This makes it easier to study the effects of cannabinoid receptor activation. However, one limitation of using N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide is that it is not selective for CB1 and CB2 receptors. It can also bind to other receptors, leading to off-target effects.
Orientations Futures
There are many potential future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system for therapeutic purposes. Another area of interest is the study of the effects of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide on different physiological processes, such as mood regulation and immune function. Additionally, researchers may continue to study the structure-activity relationship of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide and other synthetic cannabinoids to better understand how they interact with the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide involves several steps. The starting material is 1-methylpyrrole-2-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 4-(2-cyanopropan-2-yl)aniline to yield the desired product, N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By studying the effects of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide on this system, researchers can gain a better understanding of how it works and how it can be targeted for therapeutic purposes.
Propriétés
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,11-17)12-6-8-13(9-7-12)18-15(20)14-5-4-10-19(14)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSGOLHYVWZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)